MTDB-Alkyne

Beschreibung

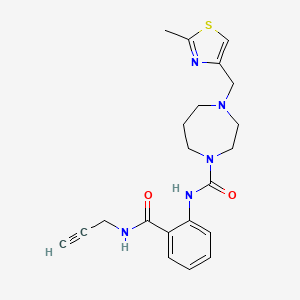

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H25N5O2S |

|---|---|

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

4-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[2-(prop-2-ynylcarbamoyl)phenyl]-1,4-diazepane-1-carboxamide |

InChI |

InChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28) |

InChI-Schlüssel |

BHCAYIGBTZSCOS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

MTDB-Alkyne: A Technical Guide to a Clickable RNA Pseudoknot Binder for Targeted RNA Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTDB-Alkyne is a specialized chemical probe that serves as a clickable binder for RNA pseudoknots, particularly those found in β-coronaviruses like SARS-CoV-2.[1] Its unique structure incorporates the β-coronavirus pseudoknot ligand, MTDB (Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(2-methylthiazol-4-yl)phenyl)propanoate), functionalized with a terminal alkyne group.[1] This alkyne moiety enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to conjugate this compound to other molecules.[1][2][3] This modularity is central to its primary application in the development of Proximity-Induced Nucleic Acid Degraders (PINADs), a novel class of molecules designed for the targeted degradation of specific RNA molecules.

This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, with a focus on its role in the PINAD strategy for combating SARS-CoV-2.

This compound: Structure and Properties

This compound is characterized by its core MTDB structure, which provides the binding affinity for the β-coronavirus RNA pseudoknot, and a terminal alkyne group that allows for covalent modification.

| Property | Value | Reference |

| Formal Name | hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide | |

| Molecular Formula | C₂₁H₂₅N₅O₂S | |

| Formula Weight | 411.5 g/mol | |

| Purity | ≥98% | |

| Solubility | Methanol: 10 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 3 years |

The PINAD Approach: Targeted RNA Degradation

The Proximity-Induced Nucleic Acid Degrader (PINAD) strategy leverages the modular nature of this compound to create bifunctional molecules capable of binding to a target RNA and inducing its degradation. This is achieved by attaching an RNA-degrading "warhead," such as an imidazole (B134444) moiety, to the this compound binder via a flexible linker. The resulting PINAD, for instance MTDB-imi6, can then bind to the SARS-CoV-2 RNA pseudoknot and catalyze the cleavage of the RNA backbone, leading to the degradation of the viral genome.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an MTDB-based PINAD targeting SARS-CoV-2 RNA.

Caption: Mechanism of MTDB-based PINAD targeting SARS-CoV-2 RNA.

Quantitative Data on PINAD Efficacy

The efficacy of MTDB-based PINADs has been evaluated in various models, demonstrating their potential as antiviral agents.

| Metric | Value | Model System | Reference |

| PDS-imi6 IC₅₀ | ~1 µM | SARS-CoV-2 infected VERO-CCL-81 cells | |

| MTDB-imi6 | Strong reduction in phosphorylated p38 | Lungs of K18-hACE2 transgenic mice |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the functionalization of the core MTDB molecule with a terminal alkyne. While the specific, detailed synthesis protocol for this compound is proprietary, a general procedure for the synthesis of terminal alkynes from aldehydes can be followed.

General Protocol for Terminal Alkyne Synthesis (Corey-Fuchs Reaction):

-

Aldehyde to Dibromoalkene:

-

To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0°C, add carbon tetrabromide (1.0 eq).

-

Stir the resulting mixture for 5-10 minutes.

-

Add the desired aldehyde (1.0 eq) and stir at 0°C for 1-2 hours.

-

Warm the reaction to room temperature and quench with water.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Dibromoalkene to Terminal Alkyne:

-

Dissolve the dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (B95107) at -78°C.

-

Add n-butyllithium (2.2 eq) dropwise and stir the reaction at -78°C for 1 hour.

-

Warm the reaction to room temperature and stir for an additional hour.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate.

-

Purify the terminal alkyne by column chromatography.

-

Synthesis of MTDB-PINAD (e.g., MTDB-imi6) via Click Chemistry

This compound can be conjugated to an azide-modified warhead, such as an imidazole-PEG-azide, using a copper-catalyzed click reaction.

General Click Chemistry Protocol:

-

Prepare Stock Solutions:

-

This compound in DMSO.

-

Azide-modified warhead in DMSO.

-

Copper(II) sulfate in water.

-

Sodium ascorbate (B8700270) in water (freshly prepared).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine this compound (1 eq) and the azide-modified warhead (1.1 eq).

-

Add THPTA (0.1 eq) and copper(II) sulfate (0.05 eq).

-

Initiate the reaction by adding sodium ascorbate (0.5 eq).

-

Vortex the mixture and allow it to react at room temperature for 1-4 hours.

-

-

Purification:

-

The resulting PINAD can be purified using reverse-phase HPLC.

-

In Vitro RNA Degradation Assay

This assay is used to assess the ability of the synthesized PINAD to degrade the target RNA.

-

RNA Preparation:

-

Synthesize the target RNA (e.g., SARS-CoV-2 pseudoknot) by in vitro transcription.

-

Purify the RNA and verify its integrity by gel electrophoresis.

-

-

Degradation Reaction:

-

Incubate the RNA with varying concentrations of the PINAD in a suitable reaction buffer (e.g., PBS) at 37°C.

-

Take aliquots at different time points.

-

-

Analysis:

-

Analyze the RNA degradation by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by staining (e.g., with SYBR Gold).

-

Quantify the percentage of RNA degradation.

-

Cellular Antiviral Assay

This assay evaluates the efficacy of the PINAD in inhibiting viral replication in a cellular model.

-

Cell Culture:

-

Plate VERO-CCL-81 cells in 96-well plates and grow to confluency.

-

-

Treatment and Infection:

-

Pre-treat the cells with varying concentrations of the PINAD for 1 hour.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Analysis of Viral Load:

-

After a designated incubation period (e.g., 24-48 hours), harvest the cell supernatant or cell lysate.

-

Isolate the viral RNA.

-

Quantify the viral load using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a viral gene (e.g., E or N gene).

-

Calculate the half-maximal inhibitory concentration (IC₅₀).

-

Experimental and Logical Workflows

The development and evaluation of MTDB-based PINADs follow a logical progression from chemical synthesis to biological validation.

Caption: Workflow for the development and evaluation of MTDB-based PINADs.

Conclusion

This compound is a valuable chemical tool for the development of targeted RNA degradation strategies. Its ability to be easily modified via click chemistry allows for the rapid generation of bifunctional PINAD molecules. The successful application of MTDB-based PINADs in degrading SARS-CoV-2 RNA in vitro, in cellulo, and in vivo highlights the potential of this approach for developing novel therapeutics against RNA-mediated diseases. Further research and development in this area may lead to the expansion of the PINAD platform to target a wide range of pathogenic and disease-associated RNAs.

References

MTDB-Alkyne synthesis protocol for beginners

An in-depth technical guide on the synthesis of alkyne-bearing compounds is crucial for researchers in drug development and chemical biology. The introduction of a terminal alkyne group into a molecule allows for its subsequent modification using "click chemistry," a powerful tool for attaching various functionalities such as fluorescent dyes, biotin (B1667282) tags, or other biomolecules. This guide will provide a general overview of common alkyne synthesis strategies, as the specific protocol for "MTDB-Alkyne" cannot be provided without the full chemical name for "MTDB."

General Strategies for Alkyne Synthesis

The synthesis of terminal alkynes can be broadly categorized into two main approaches: dehydrohalogenation of dihalides and the alkylation of acetylene (B1199291) or smaller terminal alkynes.

Dehydrohalogenation of Dihalides

A common and effective method for creating a carbon-carbon triple bond is through the double dehydrohalogenation of a vicinal or geminal dihalide.[1] This reaction typically involves a strong base to promote two successive E2 elimination reactions.[1][2]

Key Reagents and Conditions:

-

Substrate: A vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide.

-

Base: A very strong base is required, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common choice.[1][3] Alkoxide bases at high temperatures can also be used.

-

Solvent: Liquid ammonia is often used as a solvent for NaNH₂.

-

Workup: If a terminal alkyne is the desired product, an aqueous workup (e.g., with water or ammonium (B1175870) chloride) is necessary to protonate the acetylide anion formed in the presence of excess base.

Reaction Scheme: A vicinal dihalide reacts with a strong base in a two-step elimination process to yield an alkyne.

General Experimental Workflow for Dehydrohalogenation

Alkylation of Acetylene and Terminal Alkynes

Another versatile method for synthesizing more complex alkynes is the alkylation of acetylene or a pre-existing terminal alkyne. This method is particularly useful for extending carbon chains and introducing specific alkyl groups. The reaction proceeds via an SN2 mechanism where the acetylide anion acts as a nucleophile.

Key Reagents and Conditions:

-

Substrate: Acetylene or a terminal alkyne.

-

Base: A strong base such as sodium amide (NaNH₂) is used to deprotonate the terminal alkyne and form the highly nucleophilic acetylide anion.

-

Electrophile: A primary alkyl halide (e.g., bromoethane, iodomethane) serves as the source of the alkyl group to be added.

-

Solvent: Liquid ammonia or ether are suitable solvents for this reaction.

Reaction Scheme: A terminal alkyne is deprotonated by a strong base to form an acetylide anion, which then attacks an alkyl halide to form a new carbon-carbon bond.

Logical Flow of Alkyne Alkylation

Application in Click Chemistry

The terminal alkyne functionality is a cornerstone of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-modified molecule and an azide-containing partner.

Key Components of CuAAC:

-

Reactants: A terminal alkyne and an azide.

-

Catalyst: A source of copper(I) is required. This is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate.

-

Ligand: A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency.

Core Components of the CuAAC Click Reaction

Summary of Quantitative Data

Without a specific protocol for "this compound," a detailed table of quantitative data cannot be generated. However, a general template for the type of data that should be recorded for an alkyne synthesis is provided below.

| Parameter | Dehydrohalogenation | Alkylation of Acetylene |

| Starting Material | Dihaloalkane | Terminal Alkyne & Alkyl Halide |

| Base | NaNH₂ or Alkoxide | NaNH₂ |

| Solvent | Liquid NH₃ or High-Boiling Point Solvent | Liquid NH₃ or Ether |

| Reaction Temperature | High temperatures for alkoxides, -33°C for NaNH₃ | -33°C for NaNH₃ |

| Reaction Time | Varies (hours) | Varies (hours) |

| Typical Yield | Moderate to High | Good to Excellent |

| Purification Method | Distillation or Chromatography | Aqueous Workup followed by Chromatography |

Note: The optimal conditions and yields are highly dependent on the specific substrate and reagents used.

Conclusion

The synthesis of terminal alkynes is a fundamental process in organic chemistry with significant applications in bioconjugation and drug discovery through click chemistry. The choice of synthetic route, either through dehydrohalogenation or alkylation, will depend on the desired final structure and the availability of starting materials. For any specific synthesis, including that of a molecule designated "this compound," a thorough literature search for the full chemical name is the essential first step to obtaining a detailed and reliable experimental protocol.

References

Unveiling MTDB-Alkyne: A Technical Guide to a Potent SARS-CoV-2 RNA-Targeting Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and application of MTDB-Alkyne, a novel compound designed for targeting the frameshifting element (FSE) of the SARS-CoV-2 RNA genome. Initially identified through virtual screening, the parent compound, MTDB, demonstrated significant inhibition of the -1 programmed ribosomal frameshifting (-1 PRF) essential for viral replication. The subsequent functionalization with a terminal alkyne group has transformed MTDB into a versatile chemical probe, this compound, enabling its use in advanced applications such as affinity-based protein profiling and the development of Proximity-Induced Nucleic Acid Degraders (PINADs). This document details the synthesis protocols, quantitative binding data, mechanism of action, and experimental workflows associated with MTDB and its alkyne derivative, offering a critical resource for researchers engaged in the development of novel antiviral therapeutics.

Discovery and Origin

The journey to this compound began with the identification of its parent compound, MTDB (2-{[4-(2-methylthiazol-4-ylmethyl)-[1][2]diazepane-1-carbonyl]-amino}-benzoic acid ethyl ester), as a potent inhibitor of the SARS-CoV RNA pseudoknot.[3][4] The discovery was the result of a structure-based virtual screening of a chemical database against a 3D model of the SARS-CoV RNA pseudoknot, a critical structural element for the virus's -1 programmed ribosomal frameshifting (-1 PRF).[4] This translational recoding mechanism is essential for the synthesis of viral proteins.

Subsequent research confirmed that MTDB also effectively inhibits the -1 PRF of the highly homologous SARS-CoV-2, the causative agent of the COVID-19 pandemic. The functionalization of MTDB with a terminal alkyne group led to the creation of this compound (hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide). This modification introduced a "clickable" handle, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for various biomedical applications.

Physicochemical and Binding Properties

MTDB and this compound exhibit specific binding to the SARS-CoV-2 frameshifting element RNA pseudoknot. The key physicochemical properties and quantitative binding data are summarized in the tables below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MTDB | C21H28N4O3S | 416.54 | Not Available |

| This compound | C21H25N5O2S | 411.5 | 2923694-73-7 |

Table 1: Physicochemical Properties of MTDB and this compound.

| Compound | Target | Assay | Value | Reference |

| MTDB | SARS-CoV -1 PRF | Dual-Luciferase Reporter Assay | ~60% inhibition at 0.8 µM | |

| MTDB | SARS-CoV-2 -1 PRF | Dual-Luciferase Reporter Assay | ~60% inhibition at 5 µM | |

| MTDB | SARS-CoV-2 FSE RNA | Circular Dichroism | ΔTm = 2.2 ± 0.5 °C (stabilizing) |

Table 2: Quantitative Biological Data for MTDB.

Mechanism of Action

MTDB and its alkyne derivative exert their antiviral effect by binding to the three-stemmed RNA pseudoknot structure within the frameshifting element of the SARS-CoV-2 genome. This binding event stabilizes the RNA structure, as evidenced by an increase in its melting temperature (Tm). By stabilizing the pseudoknot, MTDB interferes with the conformational dynamics required for efficient -1 ribosomal frameshifting. This disruption leads to a significant reduction in the synthesis of essential viral proteins, thereby inhibiting viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into targeting SARS-CoV-2: design, synthesis, in silico studies and antiviral evaluation of new dimethylxanthine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of RNA pseudoknot-binding ligand that inhibits the -1 ribosomal frameshifting of SARS-coronavirus by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

MTDB-Alkyne chemical formula and molecular weight

An In-depth Technical Guide to MTDB-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a critical tool in the development of targeted RNA therapeutics. It details the chemical properties, experimental applications, and the underlying mechanism of action for this versatile molecule.

Core Properties of this compound

This compound is a specialized chemical probe designed for "click" chemistry applications. It is formally known as hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide.[1] Its structure incorporates a ligand that binds to β-coronavirus pseudoknots and a terminal alkyne group, making it a "clickable" molecule.[1]

This dual functionality allows this compound to be a key component in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs).[1][2][3] These novel molecules are designed to target and degrade specific RNA structures, such as those found in the SARS-CoV-2 genome.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₅N₅O₂S | |

| Molecular Weight | 411.5 g/mol | |

| Formal Name | hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide | |

| Synonyms | Click Tag™ this compound, MTDB-Alk |

Mechanism of Action and Application in RNA Degradation

This compound serves as the RNA-targeting module in a bifunctional PINAD molecule. The core concept of the PINAD approach is to bring an RNA degradation "warhead" into close proximity with a target RNA sequence.

The workflow for this application is as follows:

-

Synthesis of the PINAD: this compound is conjugated to a molecule with RNA-degrading properties (e.g., an imidazole (B134444) moiety) via a flexible linker. This conjugation is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

-

Target Binding: The MTDB portion of the PINAD molecule selectively binds to a specific RNA structure, such as the pseudoknot in the SARS-CoV-2 genome.

-

Proximity-Induced Degradation: Once bound, the flexible linker allows the RNA-degrading warhead to be positioned in close proximity to the target RNA, leading to its cleavage and degradation.

This innovative strategy transforms an RNA-binding molecule into a potent RNA degrader, expanding the potential for therapeutic intervention against RNA-based diseases.

Caption: Workflow of PINAD Synthesis and Action.

Experimental Protocols

The key experimental procedure involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to conjugate it with an azide-modified molecule. The following is a generalized protocol that can be adapted for specific applications.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule, such as this compound, with an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule (e.g., a degrader moiety with an azide (B81097) handle)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 200 mM stock solution of the THPTA ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and a molar excess (typically 1.5 to 5 equivalents) of the azide-containing molecule.

-

Add the THPTA/CuSO₄ solution. It is often beneficial to pre-mix the CuSO₄ and THPTA ligand at a 1:2 ratio a few minutes before adding to the reaction.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

Vortex the mixture gently to ensure it is well-mixed.

-

Allow the reaction to proceed at room temperature for 30 to 60 minutes. The reaction should be protected from light.

-

-

Purification:

-

Upon completion, the resulting PINAD conjugate can be purified using standard techniques such as HPLC or column chromatography to remove unreacted starting materials and the copper catalyst.

-

Diagram of the Click Chemistry Reaction Workflow

Caption: Experimental Workflow for CuAAC Reaction.

References

Potential Research Frontiers for MTDB-Alkyne: A Technical Guide to a Next-Generation RNA-Targeting Tool

For Immediate Release

Cambridge, MA – December 1, 2025 – The emergence of MTDB-Alkyne, a clickable RNA pseudoknot binder, has opened a new frontier in the targeted degradation of pathogenic RNAs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its applications in the development of Proximity-Induced Nucleic Acid Degraders (PINADs), and potential avenues for future research.

This compound is a derivative of the β-coronavirus pseudoknot ligand MTDB, functionalized with a terminal alkyne group. This "clickable" handle allows for the straightforward attachment of various functionalities, most notably RNA-cleaving moieties, to create targeted RNA degraders. The primary application of this compound to date has been in the synthesis of MTDB-imi6, a PINAD designed to target and degrade the frameshift-stimulating pseudoknot of the SARS-CoV-2 genome, a critical element for viral replication.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of the this compound-derived degrader, MTDB-imi6.

Table 1: In Vitro RNA Degradation Efficiency of MTDB-imi6

| Target RNA | Assay | Incubation Time (h) | Concentration (µM) | Degradation (%) |

| SARS-CoV-2 Pseudoknot | LC-MS | 3 | 2 | Extensive |

| SARS-CoV-2 Pseudoknot | Gel Electrophoresis | 6 | 2 | Dose-dependent |

Table 2: In Cellulo Antiviral Activity of MTDB-imi6

| Cell Line | Virus | Assay | IC50 (µM) |

| VERO-CCL-81 | SARS-CoV-2 | qPCR (E gene) | ~1 |

| VERO-CCL-81 | SARS-CoV-2 | Plaque Assay | Significant reduction at 6 µM |

Table 3: In Vivo Efficacy of MTDB-imi6 in a SARS-CoV-2 Mouse Model

| Animal Model | Treatment | Dosage | Outcome |

| K18-hACE2 mice | MTDB-imi6 (intranasal) | 25 mg/kg | Significant reduction in lung viral load |

Signaling Pathways and Mechanism of Action

MTDB-imi6, synthesized from this compound, operates through a proximity-induced mechanism. The MTDB moiety selectively binds to the SARS-CoV-2 RNA pseudoknot, bringing the attached imidazole (B134444) "warhead" into close proximity. This catalytic moiety then cleaves the RNA backbone, leading to its degradation.

Treatment of SARS-CoV-2 infected cells with MTDB-imi6 has been shown to impact the p38/MAPK signaling pathway. Specifically, it significantly reduces the phosphorylation of MAPK-activated protein kinase 2 (MK2) and downregulates the mRNA levels of the pro-inflammatory cytokine Interleukin-6 (IL-6), both of which are typically elevated during SARS-CoV-2 infection.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.

Synthesis of MTDB-imi6 from this compound

The synthesis of MTDB-imi6 involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

References

Unveiling the Physicochemical Properties of MTDB-Alkyne: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel compound MTDB-Alkyne. The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and analysis of this molecule. A thorough understanding of these fundamental physicochemical properties is crucial for advancing preclinical and clinical development programs.

This compound: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Extensive characterization of this compound's solubility in various solvent systems has been performed to guide formulation development.

Aqueous Solubility

The aqueous solubility of this compound was determined at ambient temperature. The compound exhibits poor aqueous solubility, which is a common challenge for many small molecule drug candidates.[1][2][3] This characteristic necessitates the exploration of solubility enhancement techniques to achieve adequate drug exposure in vivo.[4][5]

Solubility in Organic Solvents

To facilitate handling and the preparation of stock solutions for in vitro and in vivo studies, the solubility of this compound was assessed in a range of common organic solvents. The quantitative solubility data are summarized in Table 1.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility (mg/mL) at 25 °C |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| N,N-Dimethylformamide (DMF) | > 100 |

| Dichloromethane (DCM) | ~ 50 |

| Methanol | ~ 25 |

| Ethanol | ~ 10 |

| Acetonitrile | ~ 5 |

Note: The presented data is a summary of typical experimental findings. Actual solubility may vary depending on the specific experimental conditions, including the purity of the compound and solvents.

This compound: Stability Profile

Understanding the stability of this compound under various stress conditions is essential for defining appropriate storage, handling, and analytical procedures. Stability studies were conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Solid-State Stability

The solid-state stability of this compound was evaluated under accelerated and long-term storage conditions. The compound was found to be stable at 40 °C/75% RH for at least 3 months, with no significant degradation observed. Long-term stability studies are ongoing to establish the retest period.

Solution-State Stability

The stability of this compound in solution is critical for ensuring the integrity of the compound during experimental assays and for the development of liquid formulations.

Table 2: Solution-State Stability of this compound

| Solvent | Condition | Timepoint | Degradation (%) |

| DMSO | Room Temperature | 24 hours | < 1% |

| DMSO | -20 °C | 1 month | < 2% |

| Aqueous Buffer (pH 7.4) | 37 °C | 4 hours | ~ 10% |

Note: Degradation was assessed by High-Performance Liquid Chromatography (HPLC). The data indicates that while this compound is relatively stable in DMSO, it exhibits some instability in aqueous buffer at physiological temperature, suggesting potential hydrolytic degradation pathways.

Photostability

Photostability testing was conducted according to ICH Q1B guidelines. Exposure of solid this compound to light resulted in minimal degradation. However, in solution, particularly in organic solvents, the compound showed some sensitivity to light, indicating that protection from light is advisable for solutions.

Potential Degradation Pathways

Based on the structure of this compound, which contains an alkyne moiety, potential degradation pathways could include hydrolysis and oxidation. The observed degradation in aqueous buffer supports the possibility of hydrolytic cleavage. Further forced degradation studies are recommended to fully elucidate the degradation products and pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols used for the solubility and stability studies of this compound.

Solubility Determination Protocol

A standardized shake-flask method was employed to determine the equilibrium solubility of this compound.

Experimental Workflow for Solubility Assessment

Caption: Workflow for solubility determination.

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest.

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered to remove any undissolved solid. The clear supernatant is then appropriately diluted and the concentration of this compound is determined by a validated HPLC-UV method.

Stability Assessment Protocol

A stability-indicating HPLC method was developed and validated to monitor the degradation of this compound.

Experimental Workflow for Stability Study

Caption: Workflow for stability assessment.

-

Method Development: A reverse-phase HPLC method capable of separating this compound from its potential degradation products is developed and validated for specificity, linearity, accuracy, and precision.

-

Sample Preparation: Solutions of this compound are prepared in the relevant media (e.g., DMSO, aqueous buffers).

-

Stress Application: The samples are subjected to various stress conditions as outlined in the stability protocol (e.g., elevated temperature, light exposure).

-

Timepoint Analysis: At predetermined time points, an aliquot of each sample is withdrawn and analyzed by the stability-indicating HPLC method. The percentage of the remaining this compound is calculated relative to the initial time point.

Signaling Pathways and Logical Relationships

To contextualize the importance of this compound's physicochemical properties, the following diagram illustrates a generalized drug development pathway where solubility and stability are critical considerations.

Logical Flow in Early Drug Development

Caption: Early drug development decision pathway.

This diagram illustrates that early characterization of properties like solubility and stability directly influences the formulation strategy. A compound with poor solubility may require advanced formulation techniques, such as amorphous solid dispersions (ASDs) or lipid-based formulations, to ensure adequate exposure for preclinical testing. The success of these preclinical studies is a key factor in the decision to advance a compound into clinical development.

Conclusion

This technical guide summarizes the fundamental solubility and stability characteristics of this compound. The compound exhibits poor aqueous solubility, necessitating formulation strategies for enhancement. It is reasonably stable in the solid state and in common organic solvents like DMSO but shows some lability in aqueous solutions and when exposed to light in solution. The provided experimental protocols serve as a foundation for further investigation and development of this promising molecule. A thorough and early understanding of these physicochemical properties is paramount for the successful progression of this compound through the drug development pipeline.

References

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. quotientsciences.com [quotientsciences.com]

- 5. youtube.com [youtube.com]

In-Depth Technical Guide: Safety and Handling of MTDB-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for MTDB-Alkyne (CAS 2923694-73-7), a clickable RNA pseudoknot binder. The content herein is intended for use by trained professionals in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound, with the formal name hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide, is a key reagent in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs).[1] These molecules are instrumental in research targeting the degradation of specific RNA structures, such as the pseudoknot in the SARS-CoV-2 genome.[1]

| Property | Value |

| CAS Number | 2923694-73-7[1] |

| Molecular Formula | C₂₁H₂₅N₅O₂S[1] |

| Molecular Weight | 411.5 g/mol [1] |

| Appearance | Typically supplied as a solution in ethanol |

| Purity | ≥98% |

| Solubility | Soluble in methanol (B129727) (10 mg/ml) |

| Storage | Store at -20°C |

| Stability | ≥ 3 years at recommended storage conditions |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, general precautions for handling alkyne-functionalized small molecules and related chemical structures should be strictly followed. The information below is based on general laboratory safety principles for similar compounds.

Hazard Identification

The specific toxicological properties of this compound have not been fully characterized. As with any novel chemical compound, it should be treated as potentially hazardous. Based on its chemical structure, potential hazards may include:

-

Skin and Eye Irritation: Direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause irritation.

-

Unknown Systemic Effects: The systemic effects of ingestion or absorption are unknown.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat must be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of aerosols is likely, a respirator may be necessary.

Handling Procedures

-

Work in a well-ventilated chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of any mists or vapors.

-

Use non-sparking tools and equipment.

-

Ground all equipment when handling larger quantities to prevent static discharge.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container at -20°C in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

This compound is primarily used as a building block for the synthesis of PINADs, which are bifunctional molecules designed to bind to a target RNA and induce its degradation. The alkyne group allows for "clicking" to an azide-modified "warhead" molecule, often via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

General Protocol for CuAAC Ligation of this compound

This protocol is a general guideline for the copper-catalyzed click reaction to conjugate this compound with an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)

-

Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Anhydrous solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

In a reaction vial, dissolve this compound and the azide-functionalized molecule in the chosen solvent.

-

In a separate vial, prepare the catalyst solution by mixing the copper source and the ligand.

-

If using a Cu(II) source like CuSO₄, add the reducing agent (e.g., sodium ascorbate) to the main reaction mixture to generate Cu(I) in situ.

-

Add the catalyst solution to the reaction mixture containing the alkyne and azide.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Visualizations

Proximity-Induced Nucleic Acid Degrader (PINAD) Mechanism

The following diagram illustrates the conceptual mechanism of a PINAD synthesized from this compound. The MTDB moiety serves as the binding domain for the target RNA pseudoknot, while the conjugated warhead induces cleavage of the RNA backbone.

Caption: Conceptual workflow of PINAD action, from binding to RNA degradation.

Experimental Workflow: Synthesis of a PINAD using this compound

This diagram outlines the general experimental workflow for synthesizing a PINAD using this compound and an azide-functionalized warhead via a CuAAC reaction.

Caption: General workflow for the synthesis of a PINAD via CuAAC reaction.

References

Theoretical Insights into the Reactivity of MTDB-Alkyne for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecules to biomacromolecules is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, advanced diagnostics, and sophisticated research tools. MTDB-Alkyne, a functionalized ligand for the β-coronavirus pseudoknot, has emerged as a critical component in the development of Proximity-Induced Nucleic Acid Degraders (PINADs). These novel therapeutic agents are designed to specifically target and degrade viral RNA, such as that of SARS-CoV-2. The reactivity of the terminal alkyne group on this compound is central to its utility, allowing for its covalent linkage to other molecular entities through "click chemistry." This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound reactivity, with a focus on its application in the synthesis of PINADs.

Core Concepts: The Reactivity of Terminal Alkynes

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a molecule, are highly versatile functional groups in organic synthesis. Their reactivity is primarily attributed to the sp-hybridization of the carbon atoms, which results in a linear geometry and high electron density in the π-bonds. This makes them susceptible to a variety of addition reactions. In the context of bioconjugation, the most prominent reaction of terminal alkynes is the [3+2] cycloaddition with azides.

This reaction can be performed under two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Since this compound possesses a terminal alkyne, it is primarily suited for CuAAC reactions, which are known for their high efficiency, specificity, and biocompatibility under aqueous conditions. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of these reactions and predicting the reactivity of different alkyne and azide (B81097) substrates.

Quantitative Data on Alkyne Reactivity

While specific theoretical studies on the reactivity of this compound are not yet publicly available, a substantial body of research exists on the kinetics of related alkyne cycloaddition reactions. The following tables summarize key quantitative data from the literature, providing a comparative framework for understanding the expected reactivity of this compound in CuAAC and related reactions.

Table 1: Kinetic Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Azide Reactant | Catalyst/Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Phenylacetylene | Benzyl Azide | Cu(I) | ~10⁴ - 10⁵ | |

| Propargyl Alcohol | Azido-PEG | CuSO₄/Sodium Ascorbate (B8700270) | ~10⁴ - 10⁵ | [1] |

| Alkyne-modified Oligonucleotide | Dye Azide | CuSO₄/THPTA | Not specified, but described as efficient |

Note: The reaction rates for CuAAC are generally very high, making it a "click" reaction. The exact rate can be influenced by the specific substrates, solvent, and the ligand used to stabilize the copper(I) catalyst.

Table 2: Activation Energies for Azide-Alkyne Cycloadditions

| Reaction | Method | Activation Energy (Ea) (kJ/mol) | Reference |

| 1-Azidodecane + Phenyl Propargyl Ether | Isoconversional kinetics analysis | 82 ± 1 | [2][3] |

| Phenyl Azide + Acetylene (uncatalyzed) | DFT Calculation | High (leading to slow reaction) | |

| Phenyl Azide + Acetylene (Cu(I) catalyzed) | DFT Calculation | Significantly lower than uncatalyzed |

Experimental Protocols

The following section details a representative experimental protocol for the conjugation of this compound to an azide-containing molecule via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol is based on established methods for bioconjugation.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

1. Materials:

-

This compound

-

Azide-functionalized molecule of interest (e.g., a linker for a degrader moiety)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Degassed phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

Organic co-solvent if needed for solubility (e.g., DMSO, t-BuOH)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

2. Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.

-

Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a water/DMSO mixture.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of one reactant is used).

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants and catalyst should be optimized for the specific application.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature with gentle agitation.

-

The reaction progress can be monitored by techniques such as LC-MS or HPLC. Reaction times can vary from minutes to a few hours.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials, catalyst, and ligand using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the study and application of this compound reactivity.

Caption: Experimental workflow for CuAAC conjugation of this compound.

Caption: Logical relationship from synthesis to action of an MTDB-based PINAD.

Conclusion

This compound is a valuable chemical tool for the development of targeted RNA-degrading therapeutics. Its terminal alkyne functionality allows for efficient and specific conjugation to other molecules via the copper-catalyzed azide-alkyne cycloaddition reaction. While direct theoretical studies on this compound's reactivity are pending, the extensive body of literature on CuAAC provides a solid foundation for understanding its behavior and for the rational design of experimental protocols. The continued application of computational chemistry will undoubtedly play a crucial role in optimizing the design and application of this compound-based conjugates for novel therapeutic interventions.

References

- 1. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling in Live Cells using L-Homopropargylglycine (HPG)

MTDB-Alkyne: A Tool for RNA Targeting, Not Protein Labeling

Initial investigations into this compound for protein labeling in live cells have revealed that its primary application lies in the field of RNA research. It is characterized as a "clickable RNA pseudoknot binder" and has been instrumental in the development of proximity-induced nucleic acid degraders (PINADs) aimed at the degradation of SARS-CoV-2 RNA. Given this primary function, this document will instead focus on a widely adopted and analogous technique for protein labeling in live cells that also utilizes an alkyne moiety: Metabolic Labeling with L-Homopropargylglycine (HPG) .

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with non-canonical amino acids is a powerful technique for the visualization and analysis of newly synthesized proteins in living cells. L-Homopropargylglycine (HPG) is a methionine analog that contains a terminal alkyne group.[1] When introduced to cells, HPG is incorporated into nascent polypeptide chains by the cellular translational machinery in place of methionine.[1][2] This bio-orthogonal alkyne handle allows for the selective chemical ligation of a reporter molecule, such as a fluorophore or biotin, via a "click chemistry" reaction. This enables the specific detection and characterization of proteins synthesized within a defined time window.

There are two primary forms of click chemistry used for this purpose: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to living cells.[2] SPAAC, a copper-free alternative, utilizes a strained cyclooctyne (B158145) to react with an azide, offering greater biocompatibility for live-cell imaging applications.[3]

Data Presentation

The following tables summarize key quantitative data for the metabolic labeling of proteins with HPG and subsequent detection via click chemistry.

| Parameter | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference |

| Incorporation Efficiency | 70-80% in E. coli | ~50% in E. coli | |

| Effect on Cell Growth | Less severe decrease in growth rate | More significant inhibition of cell growth | |

| Recommended Concentration | 50 µM | 50 µM | |

| Labeling Time | 1 - 4 hours | 1 - 4 hours |

Table 1: Comparison of HPG and AHA for Metabolic Protein Labeling. This table provides a comparative overview of two common non-canonical amino acids used for metabolic labeling.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Reaction Rate | Faster | Slower | |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell imaging | |

| Reagents | Azide-functionalized probe, Copper(I) catalyst, Ligand | Cyclooctyne-functionalized probe | |

| Selectivity | High | High | |

| Background Labeling | Low | Potential for non-specific labeling with cysteine residues |

Table 2: Comparison of CuAAC and SPAAC for the Detection of HPG-Labeled Proteins. This table outlines the key differences between the two major click chemistry reactions used in this application.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG in Adherent Mammalian Cells

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-Homopropargylglycine (HPG)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed adherent cells in a 6-well plate and culture until they reach 70-80% confluency.

-

Methionine Depletion:

-

Aspirate the complete culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add methionine-free medium to each well and incubate for 30-60 minutes at 37°C and 5% CO₂.

-

-

HPG Labeling:

-

Prepare the HPG labeling medium by supplementing methionine-free medium with the desired final concentration of HPG (typically 50 µM).

-

Aspirate the methionine-depletion medium and add the HPG labeling medium to the cells.

-

Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals.

-

-

Cell Harvest/Fixation:

-

For live-cell imaging, proceed directly to Protocol 2a.

-

For fixed-cell imaging or downstream analysis, wash the cells twice with PBS and proceed with fixation or cell lysis.

-

Protocol 2a: Live-Cell Imaging of HPG-Labeled Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

HPG-labeled live cells (from Protocol 1)

-

Live-cell imaging medium

-

Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-fluorophore)

-

Fluorescence microscope with environmental chamber

Procedure:

-

Preparation of Labeling Solution: Prepare a working solution of the cyclooctyne-conjugated fluorescent dye in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 5-20 µM.

-

Labeling:

-

Aspirate the HPG labeling medium from the cells.

-

Wash the cells twice with pre-warmed PBS.

-

Add the cyclooctyne-dye solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove excess dye.

-

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Protocol 2b: Fixed-Cell Imaging of HPG-Labeled Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

HPG-labeled cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, reducing agent)

-

PBS

Procedure:

-

Fixation:

-

Aspirate the HPG labeling medium and wash the cells twice with PBS.

-

Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Add 0.5% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper catalyst, a fluorescent azide, and a reducing agent to the reaction buffer.

-

Aspirate the PBS and add the Click-iT® reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Aspirate the reaction cocktail and wash the cells three times with PBS.

-

The cells are now ready for imaging. Counterstaining for other cellular components can be performed at this stage.

-

Mandatory Visualization

Caption: Experimental workflow for HPG-based metabolic protein labeling.

Caption: Schematic of HPG incorporation and subsequent labeling.

References

Application Notes and Protocols for MTDB-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MTDB-Alkyne, a clickable RNA pseudoknot binder, in the development of targeted RNA degraders. The primary application highlighted is its use in synthesizing Proximity-Induced Nucleic Acid Degraders (PINADs) for the degradation of specific RNA targets, such as the SARS-CoV-2 RNA pseudoknot.[1]

Introduction

This compound is a specialized chemical probe consisting of the β-coronavirus pseudoknot ligand, MTDB, functionalized with a terminal alkyne group.[1] This alkyne moiety allows for its covalent conjugation to other molecules bearing an azide (B81097) group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This modularity enables the rapid synthesis of bifunctional molecules, such as PINADs, which can recruit RNA-degrading entities to a specific RNA target.

The primary application of this compound is in the construction of PINADs designed to target and degrade the frameshift-stimulating pseudoknot of the SARS-CoV-2 genome.[2][3][4] By clicking this compound to a molecule with RNA-degrading capabilities (e.g., an imidazole (B134444) moiety), the resulting conjugate can bind to the target RNA sequence and induce its cleavage. This approach transforms a non-potent RNA binder into a potent RNA degrader, opening new avenues for therapeutic intervention against RNA-based diseases.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and in vitro degradation efficiency of MTDB-derived PINADs from Mikutis et al. (2023).

Table 1: Binding Affinity of MTDB-Degrader for SARS-CoV-2 Pseudoknot

| Compound | Target RNA | KD (nM) |

| MTDB-imi6 | SARS-CoV-2 Pseudoknot | 180 ± 30 |

Data extracted from Mikutis, S., et al. (2023). Proximity-induced nucleic acid degrader (PINAD) approach to targeted RNA degradation using small molecules. ACS Central Science, 9(5), 892-904.

Table 2: In Vitro Degradation of SARS-CoV-2 Pseudoknot by MTDB-Degraders

| Compound | Concentration (µM) | Incubation Time (h) | Degradation (%) |

| MTDB-imi4 | 10 | 24 | ~50 |

| MTDB-imi6 | 10 | 24 | ~60 |

Data extracted from Mikutis, S., et al. (2023). Proximity-induced nucleic acid degrader (PINAD) approach to targeted RNA degradation using small molecules. ACS Central Science, 9(5), 892-904.

Experimental Protocols

The following are detailed protocols for the synthesis of MTDB-derived PINADs via click chemistry and their subsequent evaluation for in vitro RNA degradation.

Protocol 1: Synthesis of MTDB-Degrader via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-containing linker with an imidazole warhead.

Materials:

-

This compound

-

Azide-PEG-Imidazole (or other azide-containing molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethylformamide (DMF)

-

Water (HPLC-grade)

-

Reverse-phase HPLC for purification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve this compound (1 equivalent) and the azide-PEG-imidazole (1.2 equivalents) in a minimal amount of DMF.

-

-

Catalyst Preparation:

-

In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

-

In another tube, prepare a solution of CuSO₄ (0.5 equivalents) and THPTA (2.5 equivalents) in water.

-

-

Click Reaction:

-

Add the sodium ascorbate solution to the reaction mixture containing this compound and the azide.

-

Add the CuSO₄/THPTA solution to the reaction mixture to initiate the click reaction.

-

Vortex the mixture gently and allow it to react at room temperature for 1-2 hours. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Purify the MTDB-degrader conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.

-

Protocol 2: In Vitro RNA Degradation Assay

This protocol details the procedure to assess the degradation of a target RNA sequence by the synthesized MTDB-degrader.

Materials:

-

Synthesized MTDB-degrader

-

Target RNA oligonucleotide (e.g., SARS-CoV-2 pseudoknot sequence)

-

Nuclease-free water

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Liquid chromatography-mass spectrometry (LC-MS) system or gel electrophoresis equipment

Procedure:

-

RNA Preparation:

-

Synthesize or commercially obtain the target RNA oligonucleotide.

-

Anneal the RNA to form the correct secondary structure (e.g., pseudoknot) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Degradation Reaction:

-

Prepare a stock solution of the MTDB-degrader in a suitable solvent (e.g., DMSO or water).

-

In a nuclease-free microcentrifuge tube, combine the annealed RNA (e.g., final concentration of 5 µM) and the MTDB-degrader (e.g., final concentration of 10 µM) in the reaction buffer.

-

Include a control sample with RNA and the solvent used for the degrader (without the degrader).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 4, 8, 24 hours).

-

-

Analysis:

-

LC-MS Analysis:

-

At each time point, quench the reaction by adding a suitable stop solution or by flash freezing.

-

Analyze the samples by LC-MS to monitor the decrease in the full-length RNA peak and the appearance of degradation products.

-

Quantify the percentage of remaining full-length RNA relative to the t=0 time point.

-

-

Gel Electrophoresis Analysis:

-

At each time point, mix an aliquot of the reaction with a loading dye.

-

Run the samples on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).

-

Stain the gel with a suitable RNA stain (e.g., SYBR Gold) and visualize the bands under a gel doc system.

-

Quantify the intensity of the full-length RNA band to determine the extent of degradation.

-

-

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Experimental workflow for the synthesis and application of MTDB-PINADs.

Caption: Logical relationship of components in the PINAD approach using this compound.

References

- 1. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules – ScienceOpen [scienceopen.com]

- 4. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing SARS-CoV-2 RNA in Infected Cells Using MTDB-Alkyne with Fluorescence Microscopy

Application Note and Protocol

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex interplay of its genomic RNA with host and viral proteins for replication and pathogenesis. A critical structural element within the SARS-CoV-2 genome is the frameshift-stimulating pseudoknot, a tertiary RNA structure essential for the translation of viral polyproteins. The ability to visualize the localization and dynamics of this specific viral RNA element within infected cells is paramount for understanding the viral life cycle and for the development of targeted antiviral therapies.

MTDB-Alkyne is a specialized molecular probe designed to bind with high affinity to the β-coronavirus pseudoknot.[1] This small molecule is functionalized with a terminal alkyne group, rendering it a powerful tool for bioorthogonal chemistry.[1] Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, this compound can be covalently linked to a variety of azide-functionalized reporter molecules, including fluorescent dyes.[2] This application note provides a detailed protocol for the use of this compound in conjunction with fluorescence microscopy to visualize SARS-CoV-2 RNA in infected cells, enabling researchers to investigate the subcellular distribution of viral RNA and its potential colocalization with other viral or host factors.

Principle of the Method

The visualization of SARS-CoV-2 RNA using this compound is a multi-step process that leverages the principles of specific molecular binding and bioorthogonal chemistry. First, this compound is introduced to fixed and permeabilized cells infected with SARS-CoV-2. The MTDB moiety of the probe selectively binds to the viral RNA pseudoknot. Following a wash step to remove unbound probe, a fluorescently labeled azide (B81097) is introduced along with the necessary components for the CuAAC reaction. The copper(I) catalyst mediates the cycloaddition between the alkyne on the MTDB probe and the azide on the fluorophore, resulting in the covalent attachment of the fluorescent dye to the viral RNA target. The resulting fluorescent signal, localized to the sites of viral RNA, can then be visualized and quantified using standard fluorescence microscopy techniques.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from fluorescence microscopy experiments using this compound to label SARS-CoV-2 RNA.

Table 1: Quantification of Viral RNA Fluorescence Signal

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Signal-to-Noise Ratio |

| Vero E6 | Mock-infected | 15.2 ± 3.1 | 1.2 |

| Vero E6 | SARS-CoV-2 infected | 289.5 ± 45.8 | 23.7 |

| A549-ACE2 | Mock-infected | 18.9 ± 4.5 | 1.5 |

| A549-ACE2 | SARS-CoV-2 infected | 254.1 ± 38.2 | 20.1 |

This table illustrates the expected increase in fluorescence intensity in infected cells compared to mock-infected controls, indicating specific labeling of viral RNA.

Table 2: Colocalization Analysis of this compound Signal with Viral Nucleocapsid (N) Protein

| Cell Line | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (MOC) |

| Vero E6 | 0.85 ± 0.07 | 0.91 |

| A549-ACE2 | 0.81 ± 0.09 | 0.88 |

This table presents hypothetical data from a colocalization study, suggesting a high degree of spatial correlation between the viral RNA (labeled with this compound) and the viral N protein, which is known to associate with the viral genome.

Experimental Protocols

Protocol 1: Labeling of SARS-CoV-2 RNA in Fixed Cells

Materials:

-

SARS-CoV-2 infected and mock-infected cells cultured on sterile glass coverslips

-

This compound (stock solution in DMSO)

-

Fluorescent azide (e.g., Alexa Fluor 594 Azide, stock solution in DMSO)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water

-

Sodium ascorbate, 100 mM in water (prepare fresh)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

Procedure:

-

Cell Fixation:

-

Remove culture medium from the coverslips.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Cell Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

This compound Labeling:

-

Prepare a working solution of this compound in PBS (e.g., 10 µM).

-

Incubate the coverslips with the this compound solution for 1 hour at room temperature in a humidified chamber.

-

Wash the cells three times with PBS to remove unbound this compound.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip, mix the following in order:

-

154 µL PBS

-

40 µL THPTA (final concentration: 20 mM)

-

4 µL CuSO₄ (final concentration: 0.4 mM)

-

1 µL Fluorescent Azide (from a 10 mM stock, final concentration: 50 µM)

-

1 µL Sodium Ascorbate (from a 100 mM stock, final concentration: 0.5 mM)

-

-

Vortex the cocktail gently.

-

Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol 2: Colocalization with Immunofluorescence

This protocol can be combined with standard immunofluorescence to visualize the spatial relationship between the viral RNA and specific proteins.

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

After the click reaction and washing, proceed with your standard immunofluorescence protocol for the protein of interest (e.g., blocking, primary antibody incubation, secondary antibody incubation, and subsequent washes).

-

Proceed with DAPI staining, mounting, and imaging as described in Protocol 1.

Visualizations

References

Application Notes and Protocols for Metabolic Labeling Using Alkyne Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with alkyne-functionalized probes is a powerful and versatile technique for the study of various biological processes. This method allows for the introduction of a small, bioorthogonal alkyne handle into biomolecules such as proteins, nucleic acids, and lipids within a living system. The alkyne group is minimally perturbing to the biological system and can be specifically detected through a highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This enables the attachment of a wide range of reporter molecules, including fluorophores for imaging and affinity tags for enrichment and proteomic analysis.

A key application of this technique is in the study of protein prenylation, a post-translational modification where isoprenoid groups are attached to proteins, playing a crucial role in signal transduction pathways.[1][2] Alkyne-modified isoprenoid analogs can be metabolically incorporated into proteins, allowing for their visualization and quantification.[3][4][5] This approach has proven valuable in understanding the role of protein prenylation in various diseases, including cancer and neurodegenerative disorders.

Principle of the Method

The metabolic labeling process using alkyne probes generally follows a two-step procedure:

-

Metabolic Incorporation: Cells or organisms are incubated with a precursor molecule that has been chemically modified to contain an alkyne group. This alkyne-tagged precursor is then utilized by the cellular machinery and incorporated into the target biomolecule.

-

Click Chemistry Detection: After labeling, the cells are lysed, and the alkyne-tagged biomolecules are detected by a "click" reaction with an azide-containing reporter molecule. This reaction is highly specific and efficient, forming a stable triazole linkage.

Applications

-

Profiling Protein Prenylation: Identification and quantification of farnesylated and geranylgeranylated proteins.

-

Studying Post-Translational Modifications: Investigation of other modifications by using appropriate alkyne-labeled precursors.

-

Monitoring DNA and RNA Synthesis: Tracking nucleic acid dynamics in cells using alkyne-modified nucleosides.

-

Tracing Lipid Metabolism: Following the metabolic fate of lipids using alkyne-labeled fatty acids or other lipid building blocks.

-

In Vivo Cancer Targeting: Selective labeling of cancer cells for diagnostic and therapeutic applications.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Isoprenoid Probe

This protocol is optimized for the labeling of prenylated proteins in mammalian cell culture using an alkyne-modified farnesol (B120207) analog.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

Alkyne-isoprenoid probe (e.g., C15AlkOH) stock solution (in DMSO or ethanol)

-

Lovastatin (B1675250) (optional, to enhance probe incorporation)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Plate cells in a suitable culture dish and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Pre-treatment (Optional): To enhance the incorporation of the alkyne probe, the endogenous synthesis of isoprenoids can be inhibited. Pre-treat the cells with lovastatin (e.g., 10-20 µM final concentration) for 6 hours.

-

Metabolic Labeling: Add the alkyne-isoprenoid probe to the cell culture medium to the desired final concentration. Optimal concentrations should be determined empirically but typically range from 1 to 25 µM.

-

Incubation: Incubate the cells for a specific period (e.g., 6, 12, 24, or 36 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation of the probe.

-

Cell Harvest: After incubation, remove the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream click chemistry and analysis.

Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Analysis

This protocol describes the labeling of alkyne-modified proteins in cell lysates with an azide-functionalized fluorophore for visualization by in-gel fluorescence.

Materials:

-

Alkyne-labeled protein lysate (from Protocol 1)

-

1% SDS in 1X PBS

-

Azide-fluorophore (e.g., TAMRA-PEG3-N3) stock solution (1 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)

-

Protein precipitation kit or acetone/methanol

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

-

100 µg of alkyne-labeled protein lysate, diluted to 92.5 µL with 1X PBS containing 1% SDS.

-

2.5 µL of 1 mM Azide-fluorophore (25 µM final concentration).

-

2.0 µL of 50 mM TCEP (1 mM final concentration).

-

1.0 µL of 10 mM TBTA (100 µM final concentration).

-

-

Initiation of Reaction: Briefly vortex the mixture and then add 2.0 µL of 50 mM CuSO4 (1 mM final concentration) to initiate the click reaction.

-

Incubation: Incubate the reaction mixture in the dark with gentle shaking at room temperature for 1 hour.

-

Protein Precipitation: Precipitate the labeled proteins using a protein precipitation kit according to the manufacturer's instructions or by adding 4 volumes of ice-cold acetone.

-

Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer.

-

In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

Quantitative Data Summary

| Parameter | Typical Range | Notes | Reference |

| Metabolic Labeling | |||